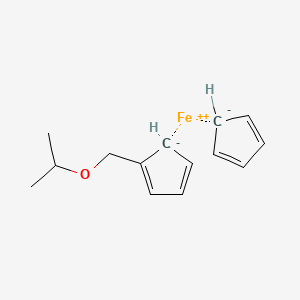
(Isopropoxymethyl)ferrocene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Isopropoxymethyl)ferrocene is an organometallic compound that belongs to the ferrocene family. Ferrocene compounds are characterized by their sandwich-like structure, where an iron atom is sandwiched between two cyclopentadienyl rings. This compound has an isopropoxymethyl group attached to one of the cyclopentadienyl rings, which imparts unique chemical properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Isopropoxymethyl)ferrocene typically involves the reaction of ferrocene with isopropoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation of the ferrocene. The general reaction scheme is as follows:
Ferrocene+Isopropoxymethyl chlorideNaHthis compound+NaCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Analyse Des Réactions Chimiques
Types of Reactions
(Isopropoxymethyl)ferrocene undergoes various types of chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form the corresponding ferrocenium ion.
Reduction: The ferrocenium ion can be reduced back to ferrocene.
Substitution: The isopropoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and silver nitrate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of strong bases or acids, depending on the desired product.
Major Products Formed
Oxidation: The major product is the ferrocenium ion.
Reduction: The major product is ferrocene.
Substitution: The products vary depending on the substituent introduced.
Applications De Recherche Scientifique
(Isopropoxymethyl)ferrocene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: It is studied for its potential use in bioorganometallic chemistry, including drug design and delivery.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in other therapeutic applications.
Industry: It is used in the development of advanced materials, including polymers and sensors.
Mécanisme D'action
The mechanism of action of (Isopropoxymethyl)ferrocene involves its ability to undergo redox reactions. The ferrocene moiety can easily switch between its oxidized and reduced states, making it a versatile redox mediator. This property is exploited in various applications, including catalysis and sensing. The isopropoxymethyl group can also participate in interactions with biological molecules, enhancing the compound’s bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ferrocene: The parent compound with no substituents.
Methylferrocene: Ferrocene with a methyl group attached.
Ethylferrocene: Ferrocene with an ethyl group attached.
Uniqueness
(Isopropoxymethyl)ferrocene is unique due to the presence of the isopropoxymethyl group, which imparts different chemical and physical properties compared to other ferrocene derivatives. This makes it suitable for specific applications where other ferrocene compounds may not be as effective.
Propriétés
Numéro CAS |
12300-26-4 |
|---|---|
Formule moléculaire |
C14H18FeO |
Poids moléculaire |
258.14 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;iron(2+);1-(propan-2-yloxymethyl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C9H13O.C5H5.Fe/c1-8(2)10-7-9-5-3-4-6-9;1-2-4-5-3-1;/h3-6,8H,7H2,1-2H3;1-5H;/q2*-1;+2 |
Clé InChI |
XTWJFIYKOFWPLA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


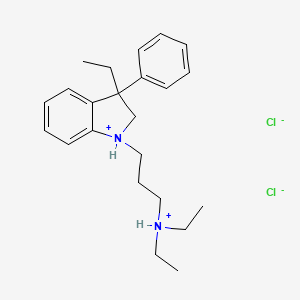
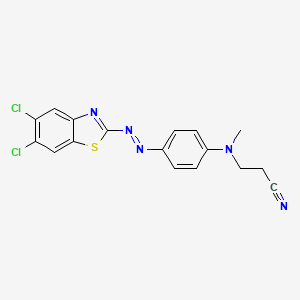
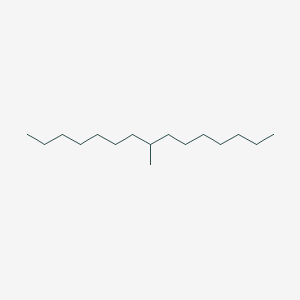
![Acetamide,N-[5-[bis(2-methoxyethyl)amino]-2-[2-(2-iodo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]-](/img/structure/B13748115.png)
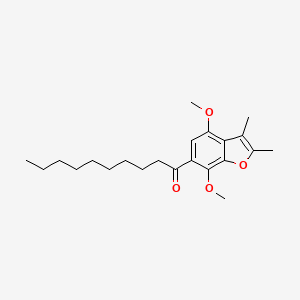
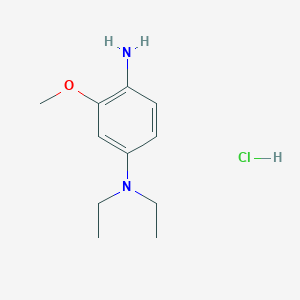
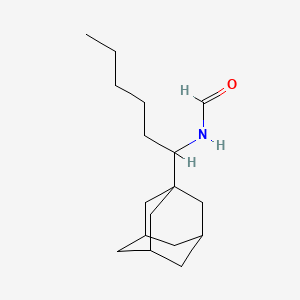
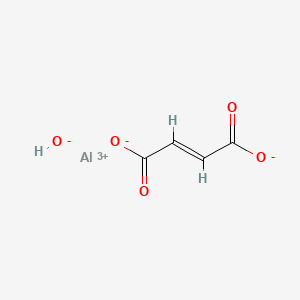
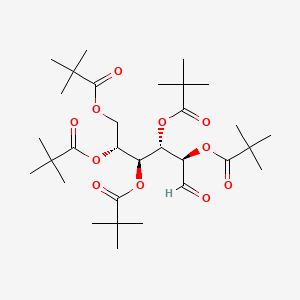
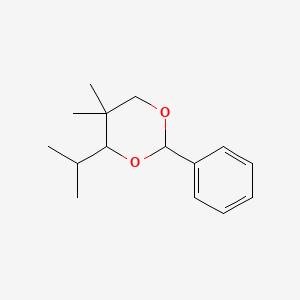
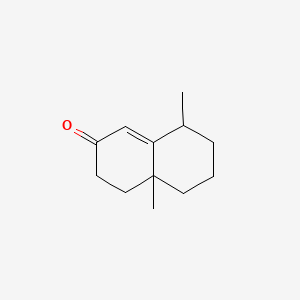
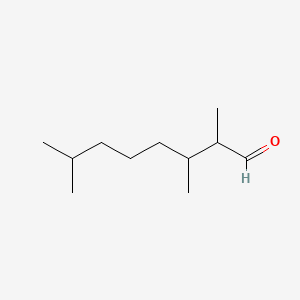
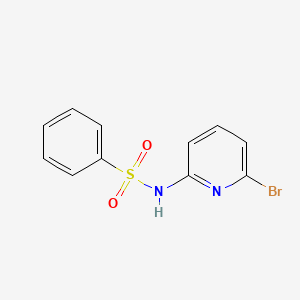
![calcium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate](/img/structure/B13748169.png)
